Pyridinium, 1-[8-[(3S)-1-oxo-3-phenylbutoxy]octyl]-
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Overview
Description
Pyridinium, 1-[8-[(3S)-1-oxo-3-phenylbutoxy]octyl]- is a quaternary ammonium compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. Pyridinium salts are characterized by the presence of a positively charged nitrogen atom within a pyridine ring, which imparts unique chemical and physical properties to these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridinium, 1-[8-[(3S)-1-oxo-3-phenylbutoxy]octyl]- typically involves the quaternization of pyridine with an appropriate alkylating agent. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction is usually carried out at elevated temperatures to facilitate the formation of the quaternary ammonium salt .
Industrial Production Methods: Industrial production of pyridinium salts generally follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: Pyridinium, 1-[8-[(3S)-1-oxo-3-phenylbutoxy]octyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Halides, thiolates; reactions may require catalysts or specific conditions such as elevated temperatures or the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium N-oxide derivatives, while reduction can produce pyridine derivatives .
Scientific Research Applications
Pyridinium, 1-[8-[(3S)-1-oxo-3-phenylbutoxy]octyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of pyridinium ylides and ionic liquids.
Biology: Investigated for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of pyridinium, 1-[8-[(3S)-1-oxo-3-phenylbutoxy]octyl]- involves its interaction with molecular targets such as enzymes and cellular membranes. The positively charged pyridinium ring can interact with negatively charged sites on enzymes, leading to inhibition of enzyme activity. Additionally, the compound can disrupt cellular membranes, leading to cell lysis and death .
Molecular Targets and Pathways:
Enzymes: Cholinesterase, proteases.
Pathways: Inhibition of enzyme activity, disruption of cellular membranes.
Comparison with Similar Compounds
Pyridinium, 1-[8-[(3S)-1-oxo-3-phenylbutoxy]octyl]- can be compared with other pyridinium salts such as:
N-Substituted Pyridinium Salts: These compounds also exhibit antimicrobial and anticancer properties but may differ in their specific molecular targets and pathways.
Pyridinium Ylides: Used in organic synthesis, particularly in cycloaddition reactions.
Uniqueness: The uniqueness of pyridinium, 1-[8-[(3S)-1-oxo-3-phenylbutoxy]octyl]- lies in its specific structure, which imparts distinct chemical and biological properties. Its long alkyl chain and phenyl group contribute to its ability to interact with biological membranes and enzymes, making it a valuable compound in various research applications .
Properties
CAS No. |
824432-35-1 |
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Molecular Formula |
C23H32NO2+ |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
8-pyridin-1-ium-1-yloctyl (3S)-3-phenylbutanoate |
InChI |
InChI=1S/C23H32NO2/c1-21(22-14-8-6-9-15-22)20-23(25)26-19-13-5-3-2-4-10-16-24-17-11-7-12-18-24/h6-9,11-12,14-15,17-18,21H,2-5,10,13,16,19-20H2,1H3/q+1/t21-/m0/s1 |
InChI Key |
VIIITDKUXDPTQI-NRFANRHFSA-N |
Isomeric SMILES |
C[C@@H](CC(=O)OCCCCCCCC[N+]1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CC(CC(=O)OCCCCCCCC[N+]1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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